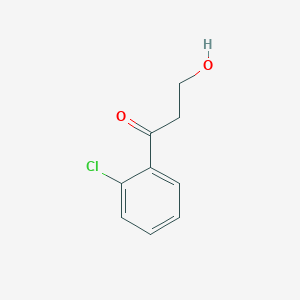![molecular formula C19H14N4O B12602646 (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 918519-98-9](/img/structure/B12602646.png)
(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)メタノンは、科学研究のさまざまな分野で注目を集めている複雑な有機化合物です。この化合物は、ピリジン環にアニリン基が結合し、ピロロ[2,3-b]ピリジン部分が含まれる独特の構造が特徴です。
準備方法
合成経路と反応条件
(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)メタノンの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
アニリン誘導体の形成: 出発物質である6-ブロモピリジン-3-アミンは、パラジウム触媒の存在下でアニリンと求核置換反応を行い、6-アニリノピリジン-3-アミンを形成します。
環化: 次に、中間体を塩基性条件下で2-ブロモ-1H-ピロロ[2,3-b]ピリジンと環化して、目的のピロロ[2,3-b]ピリジン環系を形成します。
メタノンの形成: 最後に、化合物を無水酢酸などの適切なアシル化剤で処理して、メタノン基を導入し、(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)メタノンを形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器や自動合成プラットフォームを使用することで、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件の最適化は、合成のスケールアップに不可欠です。
化学反応の分析
反応の種類
(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)メタノンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応する酸化誘導体を得ることができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行い、化合物の還元型を得ることができます。
置換: この化合物の芳香環は、使用される試薬や条件に応じて、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ルイス酸触媒の存在下での臭素や塩素などのハロゲン化剤。
生成する主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件や試薬によって異なります。たとえば、酸化はキノン誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
科学研究での応用
化学
化学において、(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)メタノンは、より複雑な分子の合成のための構成要素として使用されます。その独特の構造により、新しい反応経路を探求し、新規合成方法を開発することができます。
生物学
生物学研究では、この化合物は、酵素相互作用やタンパク質-リガンド結合を研究するためのプローブとして潜在的な用途があります。生物学的巨大分子と相互作用する能力は、生化学アッセイや創薬に役立つツールとなっています。
医学
医薬品化学において、(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)メタノンは、潜在的な治療特性について研究されています。これは、癌や神経疾患などの特定の疾患を標的とする新しい薬物の開発のためのリード化合物として役立つ可能性があります。
産業
工業部門では、この化合物は、有機半導体や発光ダイオード(LED)などの先進材料の開発に使用できます。その電子特性により、オプトエレクトロニクスデバイスでの用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical assays and drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
作用機序
(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)メタノンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合して、その活性を阻害し、生化学経路を調節することができます。創薬の観点から、分子標的と関与する経路を理解することは、治療の可能性を最適化する上で不可欠です。
類似化合物との比較
類似化合物
(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)メタノール: 類似の構造をしていますが、メタノン基の代わりにヒドロキシル基を持っています。
(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)アミン: 類似の構造をしていますが、メタノン基の代わりにアミン基を持っています。
(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)カルボン酸: 類似の構造をしていますが、メタノン基の代わりにカルボン酸基を持っています。
独自性
(6-アニリノピリジン-3-イル)(1H-ピロロ[2,3-b]ピリジン-3-イル)メタノンの独自性は、官能基の特定の組み合わせにあり、これにより独特の化学的および生物学的特性が生まれます。さまざまな化学反応を起こし、さまざまな分子標的と相互作用する能力は、研究や産業用途における汎用性の高い化合物となっています。
特性
CAS番号 |
918519-98-9 |
|---|---|
分子式 |
C19H14N4O |
分子量 |
314.3 g/mol |
IUPAC名 |
(6-anilinopyridin-3-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C19H14N4O/c24-18(16-12-22-19-15(16)7-4-10-20-19)13-8-9-17(21-11-13)23-14-5-2-1-3-6-14/h1-12H,(H,20,22)(H,21,23) |
InChIキー |
JIQXIIYJBWAXPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)C3=CNC4=C3C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


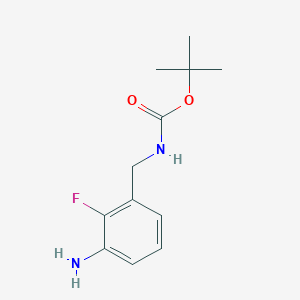
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)
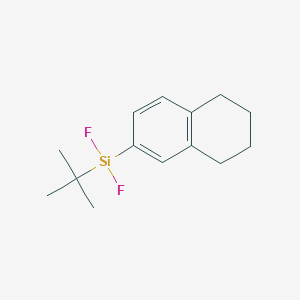
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
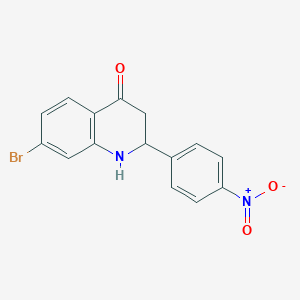

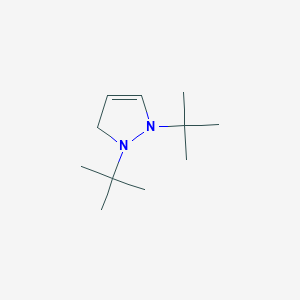
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
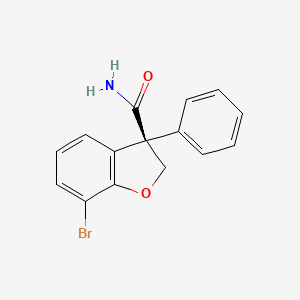
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)

![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
